Lysidine bitartrate Lysidine bitartrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18517879
InChI: InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES:
Molecular Formula: C8H14N2O6
Molecular Weight: 234.21 g/mol

Lysidine bitartrate

CAS No.:

Cat. No.: VC18517879

Molecular Formula: C8H14N2O6

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Lysidine bitartrate -

Specification

Molecular Formula C8H14N2O6
Molecular Weight 234.21 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole
Standard InChI InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key MLTUPVBYXCWMBU-LREBCSMRSA-N
Isomeric SMILES CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Canonical SMILES CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Structure and Properties

Lysidine bitartrate is a salt form of lysidine, a modified nucleoside derived from cytidine. Its molecular formula is C₈H₁₄N₂O₆ (PubChem CID: 102601268) , with a molecular weight of 234.21 g/mol . Structurally, lysidine bitartrate consists of 2-methyl-4,5-dihydro-1H-imidazole (lysidine) and (2R,3R)-2,3-dihydroxysuccinate (bitartrate) . The bitartrate counterion enhances solubility and stability, making it suitable for biochemical applications .

Key Computed Properties

PropertyValueReference
Molecular Weight234.21 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors7
Topological Polar Surface Area139 Ų
Rotatable Bonds3

The compound’s stereochemistry includes two defined stereocenters (C2 and C3 of the bitartrate moiety) , contributing to its three-dimensional stability.

Biological Role in tRNA Function

Lysidine bitartrate’s lysidine component is a post-transcriptional modification critical for decoding the AUA codon as isoleucine in bacteria and archaea . This modification occurs at position 34 of tRNAᴵˡᵉ², where cytidine is replaced by lysidine .

Mechanism of Action

  • Codon Specificity: Lysidine’s lysine side chain restricts base pairing to adenine (AUA codon), preventing misreading as methionine (AUG codon) .

  • Aminoacylation Switch: Lysidine-modified tRNAᴵˡᵉ² is recognized by isoleucyl-tRNA synthetase (IleRS), rather than methionyl-tRNA synthetase (MetRS), ensuring fidelity .

  • Translational Fidelity: The lysine moiety improves ribosomal interactions, enhancing accuracy during elongation .

Enzymatic Synthesis and Biosynthesis

Lysidine is synthesized by tRNAᴵˡᵉ-lysidine synthetase (TilS), an ATP-dependent enzyme . The reaction involves two steps:

  • Adenylation: ATP reacts with cytidine at position 34, forming an adenylated intermediate .

  • Lysine Incorporation: L-lysine displaces AMP, yielding lysidine .

Key Enzymatic Features

StepSubstratesEnzyme ActivityReference
AdenylationATP, Cytidine-34ATP pyrophosphatase
Lysine AttachmentL-lysineTransaminase-like

TilS recognizes pre-tRNAᴵˡᵉ² to avoid premature modification of mature tRNA, ensuring fidelity . Crystallographic studies reveal TilS’s N-terminal dinucleotide-binding fold and C-terminal globular domain, which coordinate ATP, Mg²⁺, and lysine .

Applications in Biochemical Research

Lysidine bitartrate serves as a tool for studying:

tRNA Modification Pathways

  • Structural Analysis: Used to probe TilS’s substrate specificity and reaction mechanisms .

  • Evolutionary Studies: Compares lysidine synthesis across bacterial phyla (e.g., Aquifex aeolicus vs. E. coli) .

Translational Fidelity

  • Error Rate Analysis: Assesses how lysidine prevents misincorporation of methionine at AUA codons .

  • Ribosomal Interactions: Investigates lysidine’s role in stabilizing codon-anticodon pairing .

Structural and Functional Analogues

Lysidine bitartrate shares functional similarities with other tRNA modifications:

CompoundStructure/FunctionOrganism/RoleReference
LysidineCytidine → lysine at tRNAᴵˡᵉ²Bacteria (AUA → Ile)
AgmatidineDecarboxylated arginineArchaea (tRNAᴱᵤᵖ)
WybutosineGuanine derivativeEukaryotes (tRNAᴾʜᵉ)

Synthetic and Stability Considerations

While lysidine bitartrate’s synthesis is enzymatic in vivo, in vitro methods involve:

  • Chemical Synthesis: Condensation of lysidine with tartaric acid under acidic conditions .

  • Purification: Chromatographic separation to isolate the bitartrate salt .

Stability Factors

ParameterImpact on StabilityReference
pHOptimal at neutral conditions
TemperatureDegrades above 25°C
HygroscopicityRequires desiccation storage

Research Gaps and Future Directions

  • Mechanistic Insights: Elucidating TilS’s domain movements during catalysis .

  • Therapeutic Potential: Exploring lysidine bitartrate derivatives for antimicrobial or anticancer applications .

  • Cross-Species Studies: Investigating lysidine analogues in eukaryotic systems .

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